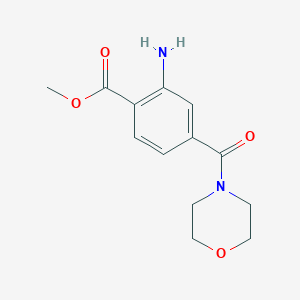
Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate
Vue d'ensemble
Description
“Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate” is a chemical compound with the molecular formula C13H16N2O4 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs, like “Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate”, has been a subject of significant attention due to their widespread availability in natural products and biologically relevant compounds . The synthesis of these compounds often involves starting materials such as 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate” is characterized by the presence of a morpholine ring, a carbonyl group, and an amino group . The InChI key for this compound is QOHKRFFRANDKSH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate” has a molecular weight of 264.28 . The compound is typically stored at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate has been studied for its chemical behavior, particularly in the context of cyclization reactions. For instance, its behavior in the presence of bases, leading to the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, has been examined (Ukrainets et al., 2014).
- The compound's structural aspects, such as its molecular structures in amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene, have been analyzed through X-ray diffraction analysis (Kovalevsky et al., 1998).
Biomedical Applications
- The compound has been investigated for its potential antimicrobial activities. For example, derivatives of the compound have been synthesized and tested against various microorganisms, showing moderate to good antimicrobial properties (Bektaş et al., 2007).
- It has also been a part of studies focusing on antitumor activities. A study explored the synthesis of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, a derivative of the compound, which showed some inhibitory effects on cancer cell proliferation (Lu et al., 2018).
Material Science and Polymer Chemistry
- In the realm of polymer science, it has been utilized in the synthesis of copolymeric systems, particularly in the development of photoinitiators for ultraviolet-curable pigmented coatings (Angiolini et al., 1997).
- The compound has also been a part of the synthesis of biodegradable polyesteramides with pendant functional groups, which have applications in material science and biotechnology (Veld et al., 1992).
Safety And Hazards
The safety data sheet for a similar compound, “Methyl 2-amino-4-morpholinobenzoate”, indicates that it may cause harm if swallowed, inhaled, or comes into contact with skin or eyes . It is recommended to ensure adequate ventilation, wear personal protective equipment, and avoid dust formation when handling this compound .
Orientations Futures
The synthesis of morpholines and their carbonyl-containing analogs, like “Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate”, continues to be a field of active research due to their importance in natural products and biologically relevant compounds . Future directions may include the development of more efficient and stereoselective synthesis methods .
Propriétés
IUPAC Name |
methyl 2-amino-4-(morpholine-4-carbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-13(17)10-3-2-9(8-11(10)14)12(16)15-4-6-19-7-5-15/h2-3,8H,4-7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHKRFFRANDKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



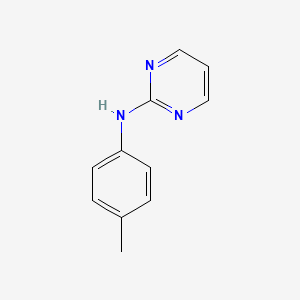
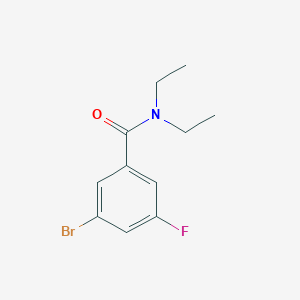

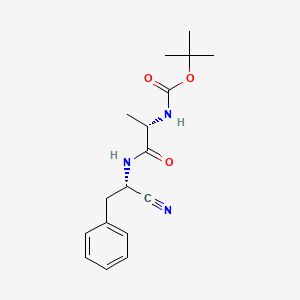
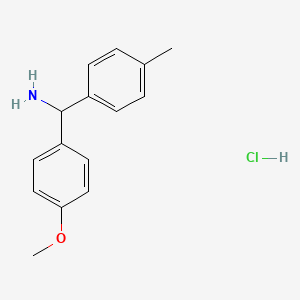
![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1419613.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide](/img/structure/B1419614.png)
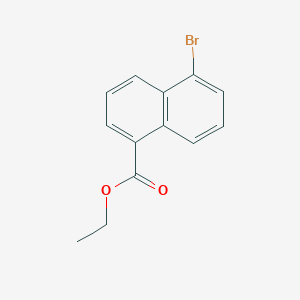
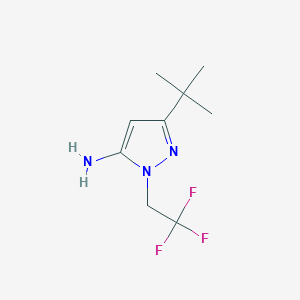
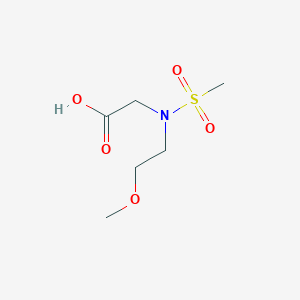
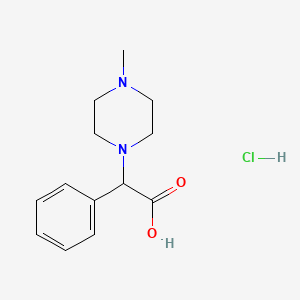
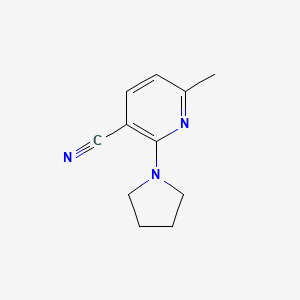
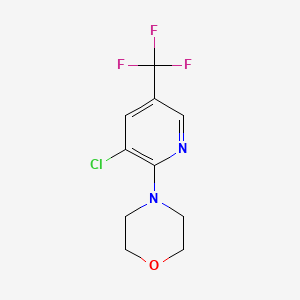
![2-[3-Chloro-4-(difluoromethoxy)-5-ethoxyphenyl]acetonitrile](/img/structure/B1419626.png)